sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole
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Overview
Description
Sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[222]octan-1-yl)-1H-indole is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole involves multiple steps. One common method includes the methanolysis of 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane derivatives . The reaction conditions typically involve the use of methanol and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include continuous flow reactors and advanced purification techniques to isolate the compound effectively.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide
Uniqueness
Sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole is unique due to its specific boron-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H15BNNaO3 |
---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole |
InChI |
InChI=1S/C13H15BNO3.Na/c1-13-7-16-14(17-8-13,18-9-13)12-6-10-4-2-3-5-11(10)15-12;/h2-6,15H,7-9H2,1H3;/q-1;+1 |
InChI Key |
YWZFRLWWPJVUMM-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC4=CC=CC=C4N3.[Na+] |
Origin of Product |
United States |
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